molecular formula C15H23N3OS B3965507 3-(2-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA

3-(2-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA

Cat. No.: B3965507
M. Wt: 293.4 g/mol
InChI Key: GQEIPHWBOQIODW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 3-(morpholin-4-yl)propylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; usually performed in ethanol or methanol.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]amine
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-(2-Methylphenyl)-1-[3-(morpholin-4-yl)propyl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiourea group with a morpholine ring and a methylphenyl group makes it particularly versatile in various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-13-5-2-3-6-14(13)17-15(20)16-7-4-8-18-9-11-19-12-10-18/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIPHWBOQIODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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